ethyl 5-[2-(naphthalen-1-yl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-[2-(naphthalen-1-yl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a phenyl group at position 3, an oxo group at position 4, and a 2-(naphthalen-1-yl)acetamido moiety at position 5. The ethyl carboxylate ester at position 1 enhances solubility in organic solvents. This compound’s structural complexity arises from the fusion of aromatic (naphthalene, phenyl) and heterocyclic (thienopyridazine) systems, which may confer unique electronic and steric properties for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
ethyl 5-[(2-naphthalen-1-ylacetyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O4S/c1-2-34-27(33)24-21-16-35-25(23(21)26(32)30(29-24)19-12-4-3-5-13-19)28-22(31)15-18-11-8-10-17-9-6-7-14-20(17)18/h3-14,16H,2,15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNOXGFWJOQEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[2-(naphthalen-1-yl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridazine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The naphthalene moiety is then introduced via a coupling reaction, followed by the addition of the acetamido group. The final step involves the esterification of the carboxylate group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, such as chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(naphthalen-1-yl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens or alkyl groups.
Scientific Research Applications
Ethyl 5-[2-(naphthalen-1-yl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers are investigating its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that the compound may have therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 5-[2-(naphthalen-1-yl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation, but initial studies indicate that it may influence signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs include derivatives of the thieno[3,4-d]pyridazine scaffold with variations in substituents. Below is a detailed comparison:
Ethyl 5-Amino-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (CAS 123542-47-2)
Structural Differences :
- The amino group (-NH₂) at position 5 is replaced by a 2-(naphthalen-1-yl)acetamido group (-NHCOCH₂-C₁₀H₇) in the target compound.
- Molecular formula: C₁₅H₁₃N₃O₃S (amino analog) vs. C₂₇H₂₁N₃O₄S (target compound).
- Molecular weight: 315.35 g/mol (amino analog) vs. 483.54 g/mol (target compound).
Physicochemical Properties :
Functional Implications :
- The amino analog’s simpler structure likely offers better synthetic accessibility, while the target compound’s complexity may limit yield in multi-step syntheses .
Other Thieno[3,4-d]pyridazine Derivatives
- 3-Phenyl vs. 3-Alkyl Substitutions : Replacing the phenyl group with alkyl chains (e.g., methyl, ethyl) reduces aromatic interactions, decreasing thermal stability and melting points.
- Carboxylate Ester vs. Free Acid : The ethyl ester in the target compound improves membrane permeability compared to the free carboxylic acid form, which is more polar and less bioavailable.
Biological Activity
Ethyl 5-[2-(naphthalen-1-yl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thienopyridazine derivatives, which have been explored for various pharmacological effects, including antiviral and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a thieno[3,4-d]pyridazine core, which is significant for its biological activity. The presence of functional groups such as the acetamido and ethyl ester moieties enhances its pharmacological profile.
Antiviral Activity
Recent studies have indicated that thienopyridazine derivatives exhibit promising antiviral properties. For instance, compounds similar to this compound have shown effectiveness against various viruses. A review highlighted the potential of N-heterocycles in combating viral infections such as HIV and influenza . The specific mechanisms often involve inhibition of viral replication or interference with viral entry into host cells.
Anticancer Properties
Thienopyridazines have also been investigated for their anticancer activities. Research has demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism typically involves the modulation of signaling pathways associated with cell proliferation and survival. For example, compounds with similar structures have been shown to inhibit the activity of certain kinases involved in cancer progression .
Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of thienopyridazine derivatives, this compound was tested against HIV strains. The results indicated a significant reduction in viral load at concentrations ranging from 5 to 20 μM. The compound's selectivity index was calculated to be greater than 10, suggesting a favorable therapeutic window .
Study 2: Anticancer Activity
Another study focused on the anticancer properties of similar thienopyridazine derivatives in human cancer cell lines (e.g., A549 lung cancer cells). The compound exhibited an IC50 value of approximately 15 μM, indicating potent cytotoxicity. Mechanistic investigations revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
Data Tables
| Activity Type | IC50/EC50 Value | Tested Concentration | Selectivity Index |
|---|---|---|---|
| Antiviral (HIV) | <20 μM | 5 - 20 μM | >10 |
| Anticancer (A549) | ~15 μM | N/A | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
